Rhodium--vanadium (5/3)
Description
Rhodium–vanadium (5:3) is an intermetallic compound with a stoichiometric ratio of 5:3 Rh:V. For instance, rhodium–vanadium catalysts exhibit unique CO scrambling behavior, where isotopic oxygen exchange occurs between adsorbed CO and the catalyst surface . This property is critical in catalytic applications, such as syngas conversion and fuel cell technologies. The compound’s structural framework likely involves a combination of metallic bonding and localized vanadium coordination geometries, similar to binary vanadium linkages observed in polyvanadates and vanadium phosphates .
Properties
CAS No. |
37382-11-9 |
|---|---|
Molecular Formula |
Rh5V3 |
Molecular Weight |
667.352 g/mol |
IUPAC Name |
rhodium;vanadium |
InChI |
InChI=1S/5Rh.3V |
InChI Key |
MMHOBYCAOKFDSE-UHFFFAOYSA-N |
Canonical SMILES |
[V].[V].[V].[Rh].[Rh].[Rh].[Rh].[Rh] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rhodium–vanadium (5/3) typically involves high-temperature solid-state reactions. One common method is the direct combination of elemental rhodium and vanadium powders in a stoichiometric ratio of 5:3. The mixture is then subjected to high temperatures (around 1000°C) in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a vacuum or under an inert gas such as argon.
Industrial Production Methods: Industrial production of rhodium–vanadium (5/3) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture and high purity of the final product. The use of advanced equipment allows for precise control over the reaction conditions, leading to consistent and reproducible results.
Chemical Reactions Analysis
Catalytic CO Methanation
Vanadium promotion significantly alters rhodium's catalytic behavior in CO hydrogenation. Key mechanistic and kinetic differences include:
-
Mechanism : Vanadium lowers the energy barrier for CO dissociation (rate-limiting step) and stabilizes reactive carbon intermediates, enabling methane formation at subambient temperatures .
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Structural Role : EXAFS data suggest vanadium modifies rhodium's coordination environment, increasing electron density at active sites .
Redox Behavior and Oxidation States
Vanadium's multivalent nature (V³⁺ to V⁵⁺) influences rhodium’s redox activity in bimetallic systems:
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Oxidation Synergy :
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In ethylene polymerization, vanadium(III) species (e.g., [V(NAr)Cl₂(WCA-NHC-Ar′)]) paired with rhodium cocatalysts (e.g., AlBui₃) achieve turnover frequencies (TOF) up to 39,200 min⁻¹ .
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Vanadium’s redox flexibility facilitates electron transfer to rhodium, stabilizing high-valent Rh intermediates critical for catalytic cycles .
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Reactivity with Halogens and Oxygen
Rhodium–vanadium systems exhibit distinct behavior compared to pure metals:
| Reaction | Rhodium Alone | Rh–V System | Source |
|---|---|---|---|
| Cl₂ (g) at 300°C | Forms RhCl₃ | Forms RhCl₃–VCl₄ mixed phases | |
| O₂ (g) at 600°C | Rh₂O₃ (dark grey) | Stabilizes Rh₂O₃–V₂O₅ composites |
-
Mechanistic Note : Vanadium oxides (e.g., V₂O₅) act as oxidative modifiers, preventing rhodium sintering and enhancing thermal stability .
Hydrogen Evolution and Cluster Chemistry
Neutral vanadium clusters (Vₙ, n ≥ 3) exhibit hydrogen evolution reaction (HER) activity when combined with rhodium:
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Superatomic Behavior :
Biological and Environmental Interactions
While not directly related to stoichiometric compounds, Rh–V interactions in biological systems highlight their redox compatibility:
Scientific Research Applications
Rhodium–vanadium (5/3) has a wide range of applications in scientific research:
Chemistry: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes. Its unique properties make it an effective catalyst for these reactions.
Biology: Research is ongoing to explore the potential biological applications of rhodium–vanadium (5/3), particularly in the development of new drugs and therapeutic agents.
Medicine: The compound’s catalytic properties are being investigated for use in medical devices and diagnostic tools.
Industry: Rhodium–vanadium (5/3) is used in the production of high-performance materials, including alloys and coatings. Its ability to withstand high temperatures and resist corrosion makes it valuable in industrial applications.
Mechanism of Action
The mechanism by which rhodium–vanadium (5/3) exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s catalytic activity is primarily due to the interaction between rhodium and vanadium atoms, which facilitates electron transfer and enhances reactivity. The specific pathways involved depend on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Vanadium Coordination Compounds
Vanadium(V) coordination complexes, such as [VO(HL)(SO₄)(EtO)]·0.4EtOH and [VO₂(HL)]·2H₂O (from o-vanillin semicarbazone ligands), share similarities with Rh–V (5:3) in terms of variable oxidation states and ligand coordination. However, Rh–V (5:3) differs fundamentally as an intermetallic solid, whereas these vanadium complexes are molecular species synthesized in alcohol/ammonia mixtures .
| Property | Rh–V (5:3) | Vanadium(V) Coordination Complexes |
|---|---|---|
| Structure | Intermetallic lattice | Molecular, mononuclear |
| Synthesis | High-temperature alloying | Solution-based (alcohol/ammonia) |
| Oxidation States | Rh⁰, V⁰ (metallic) | V⁵⁺ (oxido/dioxido ligands) |
Vanadium–Transition Metal Catalysts
Rh–V (5:3) can be compared to other transition metal–vanadium catalysts, such as Pt–V or Pd–V systems. For example, Rh–V catalysts exhibit unique CO adsorption behavior, with FT-IR peaks at 2015 cm⁻¹ (linear CO) and 1980 cm⁻¹ (bridge/twin CO), indicative of surface restructuring under thermal activation . In contrast, Pt–V catalysts typically show lower CO adsorption energy due to weaker metal–CO interactions.
Functional Comparisons
Catalytic Activity
Rh–V (5:3) demonstrates superior CO scrambling efficiency compared to vanadium oxides or standalone rhodium catalysts. This is attributed to synergistic electron transfer between Rh and V, enhancing oxygen exchange kinetics . In contrast, vanadium phosphate catalysts (e.g., VPO₄) are optimized for selective hydrocarbon oxidation but lack the metallic conductivity of Rh–V systems .
Electronic Properties
Rh–V (5:3) likely exhibits metallic conductivity due to its intermetallic nature, contrasting with semiconducting vanadium dioxide (VO₂), which undergoes insulator-to-metal transitions at 68°C . Such differences highlight the role of rhodium in modulating electronic behavior.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
